3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline
Overview
Description
3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups and a triazole ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of 3,4-dimethylaniline with a triazole precursor under specific conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable triazole-forming reagent, such as hydrazine derivatives, in the presence of a catalyst . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to the triazole ring’s known biological activity.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound’s effects are exerted through pathways involving enzyme inhibition, receptor modulation, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazole
- 4-amino-3-phenyl-1H-1,2,4-triazole-(4H)-thione
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
Uniqueness
3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline is unique due to the presence of both methyl groups and the triazole ring, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3,4-dimethyl-2-(1,2,4-triazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-9(11)10(8(7)2)14-5-12-13-6-14/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCLWHDGAJITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N2C=NN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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